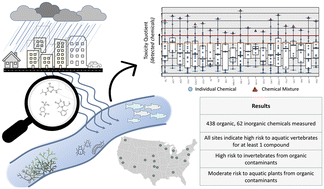Predicted aquatic exposure effects from a national urban stormwater study†
Environmental Science: Water Research & Technology Pub Date: 2023-03-27 DOI: 10.1039/D2EW00933A
Abstract
A multi-agency study of 438 organic and 62 inorganic chemicals measured in urban stormwater during 50 total runoff events at 21 sites across the United States demonstrated that stormwater discharges can generate localized, aquatic exposures to extensive contaminant mixtures, including organics suspected to cause adverse aquatic-health effects. The aggregated risks to multiple aquatic trophic levels (fish, invertebrates, plants) of the stormwater mixture exposures, which were documented in the national study, were explored herein by calculating cumulative ratios of organic-contaminant in vitro exposure–activity cutoffs (∑EAR) and health-benchmark-weighted cumulative toxicity quotients (∑TQ). Both risk assessment approaches indicated substantial (moderate to high) risk for acute adverse effects to aquatic organisms across multiple trophic levels (fish, macroinvertebrates, non-vascular/vascular plants) at or near stormwater discharge points across the United States. The results are interpreted as potential orders of magnitude underestimates of actual aquatic risk in stormwater control wetlands or in the immediate vicinity of such discharges to surface-water receptors, because the 438 organic-compound analytical space assessed in this study is orders of magnitude less than the 350 000 parent compounds estimated to be in current commercial use globally and the incalculable chemical-space of potential metabolites and degradates.


Recommended Literature
- [1] A flexible metallic actuator using reduced graphene oxide as a multifunctional component†
- [2] 2014 atomic spectrometry update – a review of advances in environmental analysis
- [3] Front cover
- [4] Fast orbital localization scheme in molecular fragments resolution
- [5] Efficient nitrogen-13 radiochemistry catalyzed by a highly stable immobilized biocatalyst†
- [6] Facile formation of a microporous chitosan hydrogel based on self-crosslinking†
- [7] Photocatalytic reduction of CO2 and protons using water as an electron donor over potassium tantalate nanoflakes†
- [8] Solid phases of bicyclohexyl studied with vibrational spectroscopy and calorimetry
- [9] Construction of Pd–TiOx interfaces for selective hydrodeoxygenation of CO bonds in vanillin by supporting Pd nanoparticles on ETS-10 zeolite†
- [10] Synthesis of Al4C3 nanowalls viathermal evaporation and potential application in vacuum microelectronic devices as cold electron emitters

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 16742-48-6









